molecular formula C14H15N3O5 B13209420 Ethyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Ethyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13209420
M. Wt: 305.29 g/mol
InChI Key: GUXKIHFGCODKQA-UHFFFAOYSA-N
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Description

Ethyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a β-keto ester with hydrazine hydrate to form the pyrazole ring. The reaction is usually carried out in an ethanol solvent under reflux conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The carbonyl group in the pyrazole ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under basic conditions.

Common Reagents and Conditions

    Catalytic Hydrogenation: Palladium on carbon (Pd/C) as a catalyst, hydrogen gas.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Hydrolysis: Sodium hydroxide (NaOH) in water.

Major Products

    Amino Derivative: Formed by the reduction of the nitro group.

    Hydroxyl Derivative: Formed by the reduction of the carbonyl group.

    Carboxylic Acid: Formed by the hydrolysis of the ester group.

Scientific Research Applications

Ethyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The biological activity of Ethyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is primarily attributed to its ability to interact with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular proteins and enzymes, leading to various biological effects. The pyrazole ring can also interact with specific receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[5-methyl-2-(3-aminophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 2-[5-methyl-2-(3-hydroxyphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate: Similar structure but with a hydroxyl group instead of a nitro group.

Uniqueness

Ethyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo various chemical transformations, making this compound a versatile intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C14H15N3O5

Molecular Weight

305.29 g/mol

IUPAC Name

ethyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C14H15N3O5/c1-3-22-13(18)8-12-9(2)15-16(14(12)19)10-5-4-6-11(7-10)17(20)21/h4-7,15H,3,8H2,1-2H3

InChI Key

GUXKIHFGCODKQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(NN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

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